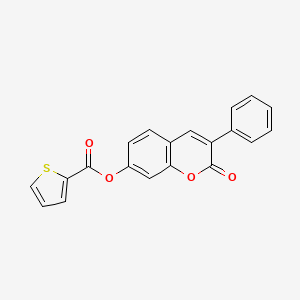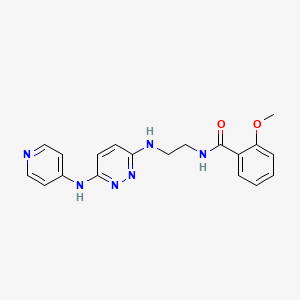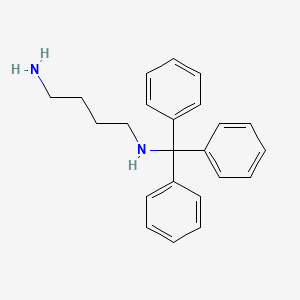
N'-tritylbutane-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Application in Cancer Research
N'-tritylbutane-1,4-diamine, related to 1,4-diaminobutane (putrescine), shows relevance in cancer research. A study conducted by Khuhawar et al. (1999) utilized trifluoroacetylacetone (TFAA) derivatives of 1,4-diaminobutane for gas chromatographic determination in serum of cancer patients. This study highlighted the potential of 1,4-diaminobutane derivatives in detecting and monitoring cancer progression through serum analysis (Khuhawar, Memon, Jaipal, & Bhanger, 1999).
Bioengineering and Chemical Production
Research by Qian et al. (2009) explored the biotechnological production of putrescine, closely related to this compound, through metabolic engineering of Escherichia coli. This study underscores the importance of diamines in chemical industry and highlights the use of renewable resources for their synthesis, demonstrating the potential for sustainable production of this compound derivatives (Qian, Xia, & Lee, 2009).
Biosensor Development
Diamine oxidase-based biosensors for quantifying putrescine, which is structurally similar to this compound, have been developed, as shown by Shanmugam et al. (2011). This research presents the application of diamines in the development of highly responsive and specific biosensors for clinical and analytical purposes (Shanmugam, Thandavan, Gandhi, Sethuraman, Rayappan, & Krishnan, 2011).
Polyamine Complex Formation
A study by Wojciechowska, Bolewski, and Lomozik (1991) investigated the complex formation of biogenic amines including 1,4-diaminobutane with various metal ions. This research provides insights into how this compound derivatives could interact with metal ions, which is significant in understanding their behavior in various chemical and biological contexts (Wojciechowska, Bolewski, & Lomozik, 1991).
Desalination Technology
In desalination research, the modification of graphene oxide membranes using aliphatic terminal diamines, including 1,4-diaminobutane, has been explored by Qian et al. (2019). This study highlights the potential use of this compound in enhancing the performance of desalination membranes, contributing to the development of more efficient water purification technologies (Qian, Zhang, Liu, Zhou, & Huang, 2019).
Propiedades
IUPAC Name |
N'-tritylbutane-1,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2/c24-18-10-11-19-25-23(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-9,12-17,25H,10-11,18-19,24H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKDFYFSZCDXNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(3-Chlorophenyl)methyl]-6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2418142.png)
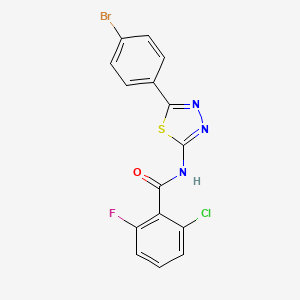
![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2418144.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2418145.png)

![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4-methoxybenzamide](/img/structure/B2418150.png)
![N-(2,5-dimethoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2418154.png)
![7-(2,4-dichlorobenzyl)-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2418155.png)
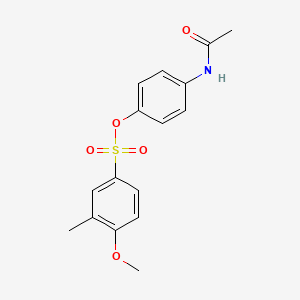
![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2418159.png)
![4-Bromo-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol](/img/structure/B2418162.png)
